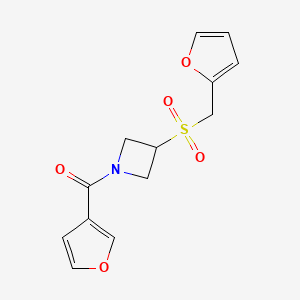

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-13(10-3-5-18-8-10)14-6-12(7-14)20(16,17)9-11-2-1-4-19-11/h1-5,8,12H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFIBHEEGESHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the furan and azetidine rings, and a sulfonyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 295.31 g/mol. It features a furan ring, an azetidine moiety, and a sulfonyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₅S |

| Molecular Weight | 295.31 g/mol |

| Purity | Typically 95% |

The biological activity of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to enzyme inhibition or receptor modulation. The presence of the furan rings may also facilitate interactions with nucleophilic sites in biological molecules.

Biological Activity

Research studies have indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Initial bioassays have shown that (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone possesses antimicrobial activity against various bacterial strains.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various furan-containing compounds on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anticancer activity, suggesting that (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone may also be effective in this regard .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of sulfonamide derivatives, which share similarities with (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone. Findings showed that these compounds effectively reduced inflammation markers in vitro .

Comparative Analysis

To better understand the uniqueness of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine structure |

| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality |

The distinct combination of functional groups in (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone enhances its reactivity and broadens its potential applications compared to other similar compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.